molecular formula C8H17ClO B13155519 1-Chloro-4-methoxy-2,2,3-trimethylbutane

1-Chloro-4-methoxy-2,2,3-trimethylbutane

Cat. No.: B13155519
M. Wt: 164.67 g/mol
InChI Key: XVARQVNXEZKXOK-UHFFFAOYSA-N
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Description

1-Chloro-4-methoxy-2,2,3-trimethylbutane is an organic compound with the molecular formula C8H17ClO It is a derivative of butane, where a chlorine atom and a methoxy group are substituted at specific positions on the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-methoxy-2,2,3-trimethylbutane can be synthesized through several methods. One common approach involves the chlorination of 4-methoxy-2,2,3-trimethylbutane using a chlorinating agent such as thionyl chloride or phosphorus trichloride under controlled conditions. The reaction typically requires an inert atmosphere and a solvent like dichloromethane to facilitate the process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-methoxy-2,2,3-trimethylbutane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted products.

    Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids under specific conditions using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form alkanes or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: 1-Hydroxy-4-methoxy-2,2,3-trimethylbutane.

    Oxidation: 1-Chloro-4-methoxy-2,2,3-trimethylbutanoic acid.

    Reduction: 1-Methoxy-2,2,3-trimethylbutane.

Scientific Research Applications

1-Chloro-4-methoxy-2,2,3-trimethylbutane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical transformations.

    Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals, including fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 1-chloro-4-methoxy-2,2,3-trimethylbutane involves its interaction with specific molecular targets. The chlorine atom and methoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved may include nucleophilic substitution, electrophilic addition, and radical reactions, depending on the reaction conditions and the presence of catalysts.

Comparison with Similar Compounds

  • 1-Chloro-4-methoxy-2-methylbutane
  • 1-Chloro-4-methoxy-2,2-dimethylbutane
  • 1-Chloro-4-methoxy-2,3-dimethylbutane

Uniqueness: 1-Chloro-4-methoxy-2,2,3-trimethylbutane is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, making it suitable for specific applications in synthesis and research.

Properties

Molecular Formula

C8H17ClO

Molecular Weight

164.67 g/mol

IUPAC Name

1-chloro-4-methoxy-2,2,3-trimethylbutane

InChI

InChI=1S/C8H17ClO/c1-7(5-10-4)8(2,3)6-9/h7H,5-6H2,1-4H3

InChI Key

XVARQVNXEZKXOK-UHFFFAOYSA-N

Canonical SMILES

CC(COC)C(C)(C)CCl

Origin of Product

United States

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